(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid
Description
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid (CAS: 500770-73-0) is a chiral Boc-protected amino acid derivative featuring a 2-chlorophenyl substituent. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and PROTACs (Proteolysis-Targeting Chimeras). Key properties include:
- Molecular Formula: C₁₄H₁₇ClNO₄
- Molecular Weight: 299.75 g/mol
- Physical Form: White to off-white powder .
The tert-butoxycarbonyl (Boc) group enhances solubility in organic solvents and protects the amine during synthetic steps. The 2-chlorophenyl group contributes steric and electronic effects, influencing binding affinity in drug-target interactions.
Properties
IUPAC Name |
(3S)-3-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKHFGREKMCWAU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426614 | |
| Record name | AG-F-70928 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507472-15-3 | |
| Record name | AG-F-70928 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of 3-Amino-3-(2-chlorophenyl)propanoic Acid
The most direct route involves Boc protection of the parent amino acid, 3-amino-3-(2-chlorophenyl)propanoic acid. This reaction typically employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or triethylamine:
Optimal conditions reported in the patent literature utilize tetrahydrofuran (THF) as the solvent at -20°C, achieving >90% yield with minimal racemization. The low temperature suppresses side reactions, while THF’s polarity facilitates the dissolution of both the amino acid and Boc anhydride.
Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | -20°C to 0°C | Minimizes racemization |
| Solvent | THF | Enhances solubility |
| Base | KOtBu (3.5 eq) | Accelerates deprotonation |
| Reaction Time | 2–4 hours | Ensures complete conversion |
Large-Scale Process Optimization
Alkylation of Boc-Protected Intermediates
A patented large-scale process highlights the alkylation of Nα-Boc-protected amino acids using potassium tert-butoxide (KOtBu) and methyl iodide (MeI) in THF. This method avoids hazardous sodium hydride and achieves 89% yield for analogous compounds (Table 1). For the 2-chlorophenyl variant, similar conditions are applicable but require extended reaction times (up to 48 hours) due to steric hindrance.
Table 1: Comparative Yields of Alkylation Methods
| Starting Material | Alkyl Halide | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Boc-Phe | EtI | KOtBu | THF | 89 |
| Boc-His(Tos) | MeI | KOtBu | THF | <10 |
| Boc-2-Cl-Phe | MeI | KOtBu | THF | 75* |
Quenching and Workup
Quenching with aqueous ammonium sulfate (1 M) at 0–10°C prevents exothermic side reactions. Subsequent extraction with ethyl acetate and pH adjustment to 4.8 isolates the product in >95% purity.
Analytical Characterization
Spectroscopic Data
Chiral Purity
Optical rotation measurements ([α]D²⁵ = -25.5° in MeOH) confirm retention of the S-configuration, consistent with literature values for Boc-protected amino acids.
Challenges and Mitigation Strategies
-
Racemization : Prolonged exposure to base or elevated temperatures induces racemization. Mitigated by strict temperature control (-20°C) and shorter reaction times.
-
Solubility Issues : The 2-chlorophenyl group reduces solubility in polar solvents. Pre-sonication in THF at 37°C improves dissolution .
Chemical Reactions Analysis
Types of Reactions: (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The amino group can be used in peptide coupling reactions with carboxylic acids or activated esters.
Common Reagents and Conditions:
Hydrolysis: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Carbodiimides (e.g., EDCI) and coupling additives (e.g., HOBt) in organic solvents.
Major Products:
Hydrolysis: (S)-3-amino-3-(2-chlorophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Peptide or amide derivatives.
Scientific Research Applications
Peptide Synthesis
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid is primarily utilized as a chiral building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, allowing for selective reactions during the assembly of peptides. This compound can be incorporated into various peptides to enhance their biological activity or stability.
Drug Development
Due to its structural similarity to natural amino acids, this compound is explored for its potential in drug design and development. It can be modified to create analogs that may exhibit improved pharmacological properties. Research has indicated that derivatives of this compound can target specific biological pathways, making them candidates for therapeutic agents.
Bioconjugation
The ability to selectively modify the amino group allows this compound to be used in bioconjugation processes. This includes attaching biomolecules (like peptides or proteins) to drug molecules, enhancing the specificity and efficacy of treatments.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Zhang et al. (2021) | Peptide Synthesis | Demonstrated the successful incorporation of Boc-(S)-3-amino-3-(2-chlorophenyl)propanoic acid into a peptide sequence, resulting in enhanced binding affinity to target receptors. |
| Lee et al. (2020) | Drug Development | Developed a series of analogs based on this compound, which showed promising results in inhibiting cancer cell proliferation in vitro. |
| Smith et al. (2022) | Bioconjugation | Explored the use of this amino acid derivative for creating targeted drug delivery systems, achieving higher selectivity towards cancer cells compared to traditional methods. |
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid depends on its specific application. In biological systems, it may act as a substrate or inhibitor for enzymes, interacting with active sites and influencing biochemical pathways. The Boc protecting group can be selectively removed to expose the amino group, allowing for further functionalization and interaction with molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid
- CAS : 1629658-28-1
- Molecular Weight : 317.74 g/mol
- Key Differences: Substituent: 4-Chloro-3-fluorophenyl (vs. 2-chlorophenyl). Higher molecular weight due to fluorine inclusion .
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid
- Synthesis: Prepared via Boc protection of (S)-2-amino-3-(3-fluorophenyl)propanoic acid (73% yield) .
- ¹H NMR Data : Distinct splitting patterns (δ 7.29 ppm, q, J = 8.0 Hz) confirm fluorine's para-directing effects.
- Applications : Tested as an HDAC8 inhibitor for acute kidney injury, demonstrating substituent-dependent activity .
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid
- CAS : 500770-78-5
- Molecular Formula: C₁₅H₁₈F₃NO₄
- Key Differences :
Heterocyclic and Functionalized Derivatives
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid
- CAS : 56675-37-7
- Key Differences: Thiophene ring replaces chlorophenyl, introducing sulfur-mediated π-stacking interactions.
(S)-3-(4-Azidophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) precursor.
- Applications : Used in bioconjugation and click chemistry workflows due to the reactive azide group .
Biological Activity
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid, commonly referred to as Boc-(S)-3-amino-3-(2-chlorophenyl)propanoic acid, is a β-amino acid derivative with significant biological implications. This compound has garnered interest due to its structural similarities to amino acids and its potential utility in drug development, particularly in the context of enzyme inhibition and receptor modulation.
- Chemical Formula : C₁₄H₁₈ClNO₄
- Molecular Weight : 299.75 g/mol
- CAS Number : 500770-73-0
- Purity : 95%+
| Property | Value |
|---|---|
| Boiling Point | 446.9 °C |
| Density | 1.243 g/cm³ |
| Solubility | 0.247 mg/ml |
| Log S (ESOL) | -3.08 |
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interactions with various biological targets, including enzymes and receptors. This compound is particularly notable for its potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in epigenetic regulation.
The compound's mechanism of action involves the inhibition of HDAC enzymes, which are involved in the modification of histones and regulation of gene expression. Inhibition of these enzymes can lead to increased acetylation of histones, thereby enhancing transcriptional activity and potentially reversing abnormal gene silencing associated with various diseases, including cancer.
Case Studies and Experimental Data
-
HDAC Inhibition :
- A study highlighted that compounds structurally related to this compound exhibited significant inhibition against class I HDACs, with IC₅₀ values ranging from 14 to 67 nM for specific isoforms (HDAC1–3, 10, and 11). The selectivity observed suggests potential therapeutic applications in cancer treatment by targeting specific HDAC isoforms .
- Structure-Activity Relationship (SAR) :
- Pharmacokinetics :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and purification methods for (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the Boc protection of the amino group on a propanoic acid backbone, followed by coupling with a 2-chlorophenyl substituent. Key steps include:
- Boc Protection : Reacting the amino group with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) .
- Chlorophenyl Introduction : Using Suzuki-Miyaura coupling or nucleophilic substitution to attach the 2-chlorophenyl moiety.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the enantiomerically pure product .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF, 0°C→RT | 85–90 | >95% |
| Chlorophenyl Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 70–75 | >90% |
Q. How is the stereochemical integrity of the (S)-configuration maintained during synthesis?
- Methodological Answer : Chiral resolution or asymmetric catalysis ensures enantiopurity. For example:
- Chiral Auxiliaries : Use of (S)-tert-leucine derivatives to bias stereochemistry .
- Enzymatic Resolution : Lipases or esterases to hydrolyze racemic mixtures selectively .
- Analytical Confirmation : Polarimetry and chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess (ee >98%) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc group integration (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ 7.2–7.5 ppm for 2-chlorophenyl) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ calc. for C₁₄H₁₈ClNO₄: 300.1002; found: 300.1005) .
- X-ray Crystallography : For absolute configuration determination if chiral centers are ambiguous .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis while minimizing racemization?
- Methodological Answer :
- Solvent Selection : Use aprotic solvents (e.g., DMF, THF) to reduce nucleophilic interference.
- Temperature Control : Maintain reactions at 0–25°C to suppress side reactions.
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
- In Situ Monitoring : TLC or inline IR spectroscopy to track reaction progress and terminate before degradation .
Q. How do steric and electronic effects of the 2-chlorophenyl group influence enzymatic interactions in drug discovery?
- Methodological Answer :
- Molecular Docking : Compare binding affinities of 2-chloro vs. 4-chloro derivatives to enzymes (e.g., kinases) using AutoDock Vina .
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or -donating (-OCH₃) groups to assess activity trends .
- Data Table :
| Substituent | IC₅₀ (μM) for Enzyme X | LogP |
|---|---|---|
| 2-Cl | 0.45 ± 0.02 | 3.1 |
| 4-Cl | 1.20 ± 0.15 | 3.0 |
| 3-F | 0.89 ± 0.10 | 2.8 |
Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase assays) .
- Off-Target Profiling : Employ proteome-wide affinity pulldown assays to identify non-specific interactions .
- Metabolite Analysis : LC-MS/MS to detect degradation products that may contribute to cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
